3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

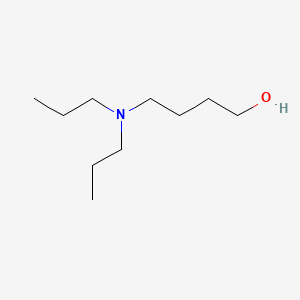

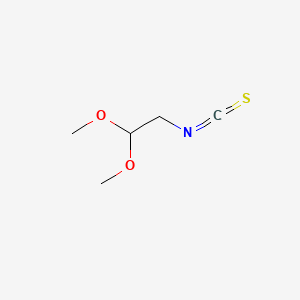

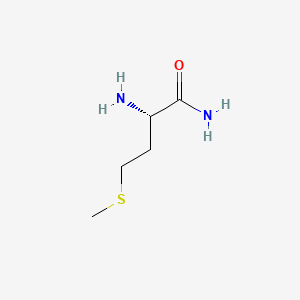

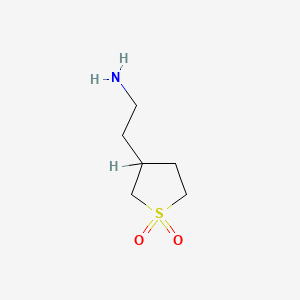

3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione, also known as 3-AE-1,6-Thd, is a versatile thiol-containing molecule widely used in a variety of scientific research applications. It is a small, water-soluble molecule that can be synthesized in a straightforward manner and is particularly useful for its ability to act as a nucleophile and as a reducing agent. This molecule has many potential applications in biochemistry, biotechnology, and drug discovery research.

科学的研究の応用

Flexibility in Enzyme Binding

- Study: "Flexibility of liver alcohol dehydrogenase in stereoselective binding of 3-butylthiolane 1-oxides" (Cho, Ramaswamy & Plapp, 1997).

- Findings: Thiolane 1-oxides, analogs of carbonyl substrates, bind to the alcohol dehydrogenase-NADH complex. The study explores how different stereoisomers of these compounds, including similar structures to 3-(2-Aminoethyl)-1lambda

6-thiolane-1,1-dione, interact with enzymes, demonstrating the flexibility of amino acid side chains in accommodating these molecules (Cho, Ramaswamy & Plapp, 1997).

Application in Tissue Engineering

- Study: "A Route to Aliphatic Poly(ester)s with Thiol Pendant Groups: From Monomer Design to Editable Porous Scaffolds" (Fuoco, Finne‐Wistrand & Pappalardo, 2016).

- Findings: This research highlights the use of lactide-type monomers possessing pendant thiol-protected groups for creating functionalized aliphatic copolyesters. These materials, which can be further modified, have significant applications in tissue engineering, demonstrating the utility of compounds like 3-(2-Aminoethyl)-1lambda

6-thiolane-1,1-dione in biomedical applications (Fuoco, Finne‐Wistrand & Pappalardo, 2016).

Chemical Synthesis and Biological Evaluation

- Study: "Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione" (Giles, Prakash & Ramseshu, 2007).

- Findings: This paper focuses on synthesizing compounds related to 3-(2-Aminoethyl)-1lambda

6-thiolane-1,1-dione, assessing their potential in pharmacological applications. The synthesized compounds demonstrated moderate anticoagulant, analgesic, anti-inflammatory, and anticancer activities (Giles, Prakash & Ramseshu, 2007).

Photoreactions in Organic Chemistry

- Study: "Diversity in the Base-induced Photoreactions of Thiolane-2,4-dione and Derivatives" (Saito & Sato, 1979).

- Findings: The study explores the photoreactions of thiolane-2,4-dione, a compound structurally related to 3-(2-Aminoethyl)-1lambda

6-thiolane-1,1-dione. It focuses on reductive ring cleavage and novel rearrangements of the carbon skeleton, which are crucial for understanding the chemical behavior and potential applications of such compounds in organic synthesis (Saito & Sato, 1979).

特性

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDUHWBQZJDLJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276784 |

Source

|

| Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Dioxothiolan-3-yl)ethanamine | |

CAS RN |

790594-67-1 |

Source

|

| Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。